![molecular formula C15H13ClN2O2 B2741648 N'-[(E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide CAS No. 342002-68-0](/img/structure/B2741648.png)
N'-[(E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N’-[(E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide” is a chemical compound with the molecular formula C15H13ClN2O2 . It has a molecular weight of 288.73 . This compound is not intended for human or veterinary use and is available for research use only.
Molecular Structure Analysis
The molecular structure of “N’-[(E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide” can be analyzed using various spectroscopic techniques, including infrared, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction . Theoretical calculations can provide valuable insights into both global and local chemical activity, as well as the properties of molecules and chemicals, including their nucleophilic and electrophilic nature .Physical And Chemical Properties Analysis
“N’-[(E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide” is a solid compound .Scientific Research Applications
Crystal Structure Analysis
The compound has been used in crystal structure analysis. The crystal structure of a similar compound was analyzed using X-ray diffraction . This type of analysis can provide valuable insights into the molecular structure and bonding of the compound.
Pharmacological Evaluation
A series of substituted-N0-[(1E)-substituted-phenylmethylidene]benzohydrazide analogs, which includes the compound , were synthesized and evaluated for their antioxidant, anti-inflammatory, and antimicrobial activity . The compounds demonstrated good similarity values with respect to the standard drugs.
Corrosion Inhibition
An aromatic hydrazide derivative similar to the compound was investigated as an inhibitor for the corrosion of carbon steel in 0.5 M H2SO4 solution . The study found that the compound exhibited good inhibition efficiency.
Density Functional Theory (DFT) Calculations
The compound has been used in DFT calculations to study the optimized structure and geometric parameters, as well as to explore the frontier molecular orbitals, global reactive parameters, Mullikan population analysis, Natural bond orbital and molecular electrostatic potential characteristics .
Molecular Docking Analysis
Molecular docking analysis was carried out using the compound to examine the binding energies of the title compound with PDB ID: 2QDJ protein target . This type of analysis can provide valuable insights into the possible interactions of the compound with biological targets.
Antioxidant Activity
The compound and its analogs have been evaluated for their antioxidant activity . Some of the compounds demonstrated significant antioxidant profiles, suggesting potential applications in the development of antioxidant drugs.
Safety and Hazards
properties
IUPAC Name |
N-[(E)-(3-chloro-4-methoxyphenyl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-20-14-8-7-11(9-13(14)16)10-17-18-15(19)12-5-3-2-4-6-12/h2-10H,1H3,(H,18,19)/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTMKBHPGPZPAW-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.